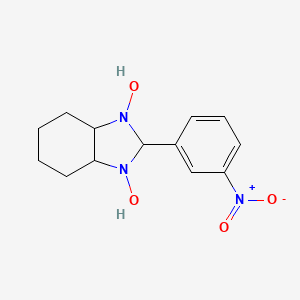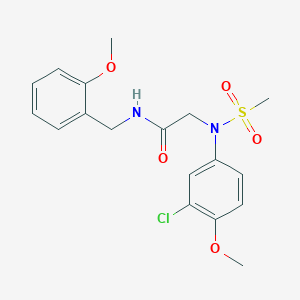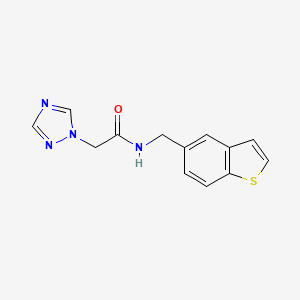![molecular formula C18H26ClNO6 B4884832 4-[4-(2-chloro-4,6-dimethylphenoxy)butyl]morpholine oxalate](/img/structure/B4884832.png)
4-[4-(2-chloro-4,6-dimethylphenoxy)butyl]morpholine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(2-chloro-4,6-dimethylphenoxy)butyl]morpholine oxalate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as CDMB or Chloro-DMB, and it belongs to the class of morpholine derivatives. CDMB has been found to have a variety of biochemical and physiological effects, and it has been used in several scientific studies to investigate its mechanism of action and potential applications.
Mechanism of Action
The mechanism of action of CDMB is not fully understood, but it is believed to involve the modulation of ion channels and other membrane proteins. CDMB has been found to interact with the lipid bilayer of cell membranes, which may contribute to its effects on ion channels. Additionally, CDMB has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase.
Biochemical and Physiological Effects:
CDMB has been found to have a variety of biochemical and physiological effects, including the modulation of ion channels, the inhibition of enzyme activity, and the alteration of membrane fluidity. CDMB has also been shown to have anti-inflammatory and analgesic effects, which may be related to its effects on ion channels.
Advantages and Limitations for Lab Experiments
One of the main advantages of using CDMB in scientific research is its ability to modulate the activity of ion channels, which are important for many biological processes. Additionally, CDMB has been found to have a relatively low toxicity, which makes it a useful tool for in vitro and in vivo studies. However, one limitation of using CDMB is its complex synthesis process, which may limit its availability for some researchers.
Future Directions
There are several potential future directions for research on CDMB. One area of interest is the development of new compounds based on the structure of CDMB, which may have improved activity and selectivity for specific ion channels or other membrane proteins. Additionally, further studies are needed to fully understand the mechanism of action of CDMB and its effects on ion channels and other biological processes. Finally, the potential therapeutic applications of CDMB, such as in the treatment of pain or inflammation, warrant further investigation.
Synthesis Methods
CDMB can be synthesized by reacting 2-chloro-4,6-dimethylphenol with 1,4-dibromobutane in the presence of sodium hydride. The resulting product is then reacted with morpholine to form the final compound, which is obtained as an oxalate salt. The synthesis of CDMB is a complex process that requires careful attention to reaction conditions and purification methods.
Scientific Research Applications
CDMB has been used in several scientific studies as a tool to investigate various biological processes. One of the main applications of CDMB is in the study of ion channels, which are important for the regulation of cellular activity. CDMB has been found to modulate the activity of several ion channels, including the TRPV1 channel, which is involved in pain sensation.
properties
IUPAC Name |
4-[4-(2-chloro-4,6-dimethylphenoxy)butyl]morpholine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClNO2.C2H2O4/c1-13-11-14(2)16(15(17)12-13)20-8-4-3-5-18-6-9-19-10-7-18;3-1(4)2(5)6/h11-12H,3-10H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKDIODKPZOEAHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)OCCCCN2CCOCC2)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(2-Chloro-4,6-dimethylphenoxy)butyl]morpholine;oxalic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorobenzyl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B4884752.png)
![(1-{[1-(2-ethylbutyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methanol trifluoroacetate (salt)](/img/structure/B4884759.png)

![N,N-diethyl-4-{2-[5-(4-fluorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}benzenesulfonamide hydrobromide](/img/structure/B4884779.png)
![methyl 4-[2-(benzyloxy)-3-methoxyphenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4884786.png)
![ethyl N-({4,6-dimethyl-3-[(phenylacetyl)amino]thieno[2,3-b]pyridin-2-yl}carbonyl)glycinate](/img/structure/B4884789.png)

![N-cyclopropyl-3-[1-(3,5-dimethylbenzoyl)-4-piperidinyl]propanamide](/img/structure/B4884800.png)
![N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-5-(methoxymethyl)-2-furamide](/img/structure/B4884807.png)
![1-(4-fluorophenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4884824.png)



![4-(3-fluoro-4-methoxyphenyl)-2-[5-(4-fluorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole hydrobromide](/img/structure/B4884863.png)